molecular formula C8H11NO B3346154 1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one CAS No. 114942-67-5

1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one

Cat. No.: B3346154
CAS No.: 114942-67-5
M. Wt: 137.18 g/mol
InChI Key: AUPHAKGWVBJNNV-UHFFFAOYSA-N
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Description

1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one is a heterocyclic organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with an amine, followed by a series of reduction and cyclization steps. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated cyclic amines.

Scientific Research Applications

1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one can be compared with other similar bicyclic compounds such as:

    Cyclopentapyridine: Similar in structure but lacks the hexahydro modification, leading to different chemical properties and reactivity.

    Cyclopentapyrrolidine: Another bicyclic compound with a different nitrogen placement, affecting its biological activity and synthesis routes.

The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1,3,4,4a,5,6-hexahydrocyclopenta[b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-5-4-6-2-1-3-7(6)9-8/h3,6H,1-2,4-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPHAKGWVBJNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447946
Record name 1,3,4,4A,5,6-HEXAHYDRO-2H-CYCLOPENTA[B]PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114942-67-5
Record name 1,3,4,4A,5,6-HEXAHYDRO-2H-CYCLOPENTA[B]PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one
Reactant of Route 2
1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one
Reactant of Route 3
1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one
Reactant of Route 4
1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one
Reactant of Route 5
1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one
Reactant of Route 6
1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one

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